Cas no 918151-41-4 (5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol)

5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol structure
918151-41-4 structure
Product Name:5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol
CAS No:918151-41-4
MF:C16H18O
MW:226.313524723053
CID:779158
PubChem ID:22925817
Update Time:2024-03-01

5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-2-ol, 5-methyl-2'-(1-methylethyl)-
    • 4-methyl-2-(2-propan-2-ylphenyl)phenol
    • ATGVSUPQYHPQJT-UHFFFAOYSA-N
    • 4-methyl-2-(2'-isopropylphenyl)phenol
    • 5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol
    • Inchi: 1S/C16H18O/c1-11(2)13-6-4-5-7-14(13)15-10-12(3)8-9-16(15)17/h4-11,17H,1-3H3
    • InChI Key: ATGVSUPQYHPQJT-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C)C=C1C1C=CC=CC=1C(C)C

Computed Properties

  • Exact Mass: 226.135765193g/mol
  • Monoisotopic Mass: 226.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 4.7
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